Lipophilicity Advantage for Predicted Membrane Permeability
The target compound displays a calculated logP of –1.20 , representing a 0.30 log-unit increase in lipophilicity relative to the unsubstituted primary amide analogue 2-amino-2-(hydroxyimino)acetamide (logP –1.50) and a 2.70 log-unit advantage over pralidoxime (ACD/LogP –3.90) . This incremental lipophilicity is consistent with the medicinal chemistry strategy of improving CNS penetration for uncharged hydroxyiminoacetamide reactivators.
ΔlogP +2.70 vs. pralidoxime
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP –1.20 (Hit2Lead internal model) |
| Comparator Or Baseline | 2-Amino-2-(hydroxyimino)acetamide: logP –1.50 (Hit2Lead); Pralidoxime: ACD/LogP –3.90 (ChemSpider) |
| Quantified Difference | ΔlogP +0.30 versus unsubstituted amide; ΔlogP +2.70 versus pralidoxime |
| Conditions | Predicted logP values from vendor-supplied computational models (Hit2Lead) and ACD/Labs algorithm (ChemSpider) |
Why This Matters
Higher logP correlates with improved passive membrane permeation, a prerequisite for CNS-targeted oxime reactivators, making the dimethyl substitution the preferred choice over the primary amide or charged quaternary alternatives for BBB-penetrant lead optimization.
